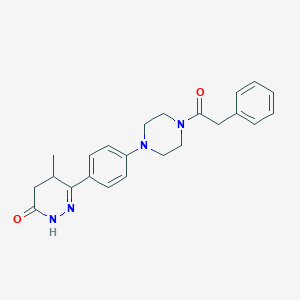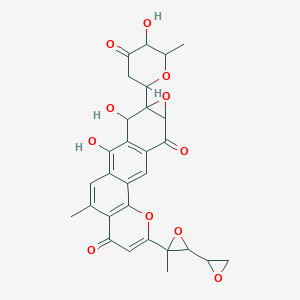
Isogarcinol
Descripción general
Descripción
El Isogarcinol es un derivado natural de benzofenona poliisoprenilada aislado de varias especies de Garcinia, incluyendo Garcinia mangostana y Garcinia indica . Ha captado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades inmunosupresoras, anticancerígenas y antiinflamatorias .
Aplicaciones Científicas De Investigación
El Isogarcinol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar benzofenonas poliisopreniladas y sus derivados.
Mecanismo De Acción
El Isogarcinol ejerce sus efectos a través de varios objetivos moleculares y vías:
Acción inmunosupresora: Inhibe la calcineurina, una proteína serina/treonina fosfatasa activada por calcio/calmodulina, que juega un papel crucial en la activación de los linfocitos T.
Acción anticancerígena: El this compound induce la apoptosis mitocondrial al aumentar la proporción Bax/Bcl-2, escindir la caspasa-3 y elevar los niveles de citocromo C citoplasmático.
Análisis Bioquímico
Biochemical Properties
Isogarcinol plays a crucial role in biochemical reactions, particularly in immune regulation. It interacts with several enzymes and proteins, most notably calcineurin, a calcium/calmodulin-activated protein serine/threonine phosphatase . This compound inhibits calcineurin in a dose-dependent manner, leading to the suppression of T-cell activation and proliferation . Additionally, this compound has been shown to inhibit histone acetyl transferases (HATs), which are involved in gene expression regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of murine spleen T-lymphocytes and human promyelocytic leukemia (HL-60) cells . This compound also induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it influences cell signaling pathways, such as the nuclear factor of activated T cells (NFAT) pathway, and modulates gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to calcineurin, inhibiting its phosphatase activity and preventing the dephosphorylation of NFAT . This inhibition leads to the suppression of T-cell activation and proliferation. This compound also inhibits HATs, reducing histone acetylation and altering gene expression . Additionally, this compound induces apoptosis by causing mitochondrial dysfunction and ROS generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and low toxicity in experimental animals, with few adverse reactions . Long-term studies have shown that this compound can prolong graft survival in allogeneic skin transplantation and reduce delayed type hypersensitivity (DTH) in mice . These findings suggest that this compound could be a viable option for long-term immunomodulatory therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound in mice results in a dose-dependent decrease in DTH and prolonged graft survival . At higher doses, this compound exhibits low toxicity and fewer adverse reactions compared to cyclosporin A (CsA) . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to apoptosis and immune regulation. It induces G2/S cell cycle arrest and disrupts mitochondrial membrane potential, leading to apoptosis in cancer cells . This compound also interacts with enzymes such as calcineurin and HATs, influencing metabolic flux and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites such as the mitochondria and nucleus to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It targets specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, this compound’s interaction with HATs and calcineurin in the nucleus and cytoplasm, respectively, is essential for its immunosuppressive and gene regulatory effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Isogarcinol se puede sintetizar a partir de garcinol, otro derivado de benzofenona poliisoprenilada. La síntesis implica el tratamiento de garcinol con ácido clorhídrico diluido, lo que facilita la conversión a this compound .
Métodos de producción industrial: La producción industrial de this compound implica principalmente la extracción de garcinol de ciruelas kokum secas (Garcinia indica) seguida de purificación cromatográfica y/o cristalización. La conversión posterior a this compound se logra mediante tratamiento ácido .
Análisis De Reacciones Químicas
Tipos de reacciones: El Isogarcinol experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: El this compound se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o hidrocarburos .
Comparación Con Compuestos Similares
El Isogarcinol a menudo se compara con otras benzofenonas poliisopreniladas, como el garcinol y la gutiferona K:
Garcinol: Tanto el garcinol como el this compound exhiben propiedades anticancerígenas y antiinflamatorias.
Gutiferona K: Similar al this compound, la gutiferona K tiene notables propiedades anticancerígenas.
Lista de compuestos similares:
- Garcinol
- Gutiferona K
- Oblongifolin C
Propiedades
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71117-97-0 | |
| Record name | Isogarcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)



